molecular formula C14H11NO2S B12863275 4'-Methanesulfonyl-biphenyl-2-carbonitrile

4'-Methanesulfonyl-biphenyl-2-carbonitrile

Cat. No.: B12863275
M. Wt: 257.31 g/mol
InChI Key: KSPDVCYGMNBRKB-UHFFFAOYSA-N
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Description

4’-Methanesulfonyl-biphenyl-2-carbonitrile is an organic compound that belongs to the biphenyl family It is characterized by the presence of a methanesulfonyl group attached to the 4’ position of the biphenyl structure and a carbonitrile group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of 4’-Methanesulfonyl-biphenyl-2-carbonitrile may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and reagents is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4’-Methanesulfonyl-biphenyl-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonitrile group can be reduced to form amine derivatives.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

4’-Methanesulfonyl-biphenyl-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Research into its potential as a pharmaceutical intermediate.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4’-Methanesulfonyl-biphenyl-2-carbonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. The methanesulfonyl group is a good leaving group, facilitating substitution reactions, while the carbonitrile group can participate in nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Methanesulfonyl-biphenyl-2-carbonitrile is unique due to the presence of both the methanesulfonyl and carbonitrile groups, which provide distinct reactivity patterns. This dual functionality makes it a valuable intermediate in organic synthesis, offering versatility that similar compounds may lack.

Properties

Molecular Formula

C14H11NO2S

Molecular Weight

257.31 g/mol

IUPAC Name

2-(4-methylsulfonylphenyl)benzonitrile

InChI

InChI=1S/C14H11NO2S/c1-18(16,17)13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-9H,1H3

InChI Key

KSPDVCYGMNBRKB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2C#N

Origin of Product

United States

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